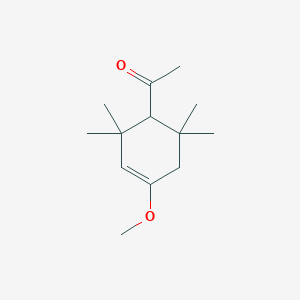
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-, also known as Methyl Farnesoate (MF), is a naturally occurring insect hormone that plays a crucial role in the regulation of insect growth and development. MF is a sesquiterpenoid compound that is synthesized by the corpora allata (CA) gland in insects. It is involved in a range of physiological processes, including reproduction, metamorphosis, and stress response. The purpose of
Wirkmechanismus
MF exerts its effects by binding to specific receptors located in the target cells. The binding of MF to its receptor activates a signal transduction pathway that leads to the activation of downstream effector molecules. The precise mechanism of MF action is not well understood, but it is thought to involve the regulation of gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
MF has a range of biochemical and physiological effects on insects. It regulates the synthesis and release of juvenile hormone, which is critical for insect growth and development. MF also regulates the synthesis and release of ecdysteroids, which are involved in the regulation of metamorphosis. In addition, MF has been shown to regulate the synthesis and release of neurotransmitters, including serotonin and dopamine, which are involved in the regulation of behavior.
Vorteile Und Einschränkungen Für Laborexperimente
MF has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has been extensively studied in various insect species, and its effects are well characterized. However, MF also has some limitations for lab experiments. Its effects can be species-specific, and the optimal concentration for each species may vary. In addition, the purity of MF can vary depending on the synthesis method used, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for research on MF. One area of research is the development of MF analogs that have increased potency and efficacy. Another area of research is the identification of new target molecules that are regulated by MF. This could lead to the development of new insecticides and growth regulators that are more effective and environmentally friendly. Finally, the role of MF in the regulation of behavior, including aggression and social behavior, is an area of research that holds promise for understanding the neural basis of behavior in insects.
Synthesemethoden
MF can be synthesized by the reaction between farnesol and acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces MF as the major product, along with some side products. The purity of MF can be improved by using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
MF has been extensively studied in various insect species, including crustaceans, insects, and arachnids. It has been shown to play a critical role in the regulation of reproduction, metamorphosis, and stress response in insects. MF has also been implicated in the regulation of behavior, including aggression, social behavior, and circadian rhythms. In addition, MF has been studied for its potential use as an insecticide and as a growth regulator in aquaculture.
Eigenschaften
CAS-Nummer |
16556-48-2 |
|---|---|
Produktname |
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)- |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
InChI-Schlüssel |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Kanonische SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Andere CAS-Nummern |
16556-48-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



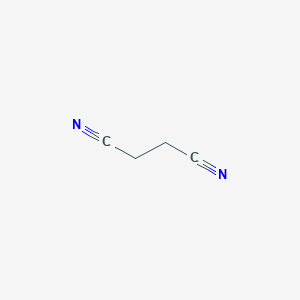

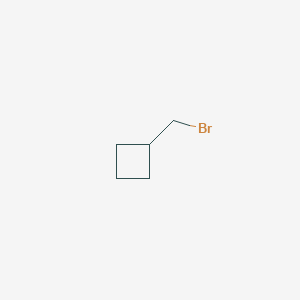
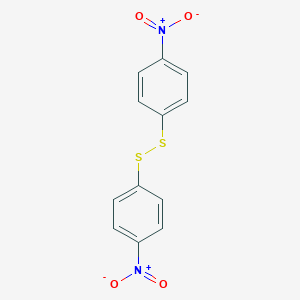
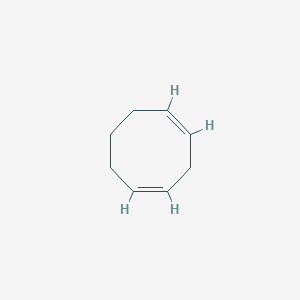
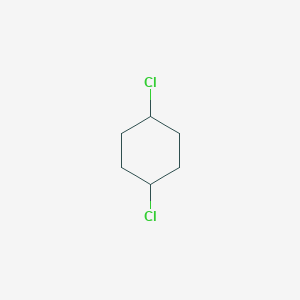
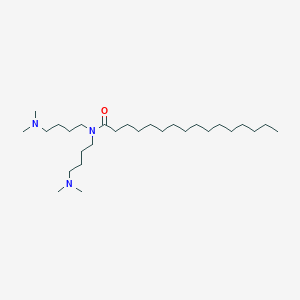
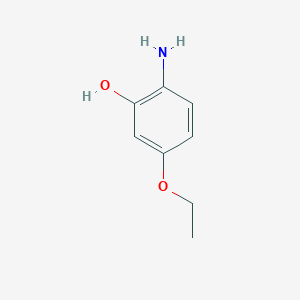



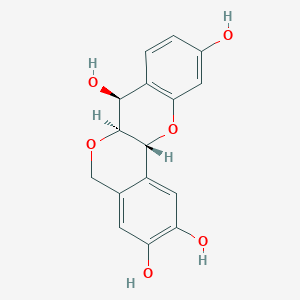
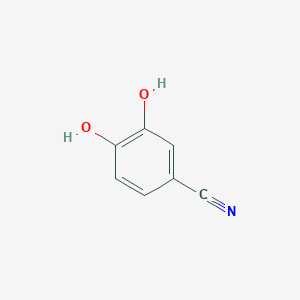
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)